![molecular formula H8N3O13Sc B231553 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- CAS No. 16987-28-3](/img/structure/B231553.png)
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It is a potent drug candidate that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been reported to inhibit the expression of various oncogenes and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. Moreover, it has been reported to modulate various neurotransmitter systems and improve cognitive function.
Biochemical and Physiological Effects:
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, it has been shown to reduce the production of reactive oxygen species and prevent oxidative damage to cells. Moreover, it has been reported to improve mitochondrial function and enhance cellular energy production.
Advantages and Limitations for Lab Experiments
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several advantages as a drug candidate for lab experiments. It has shown potent anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs. Furthermore, its stability and solubility properties can pose challenges in formulation and delivery.
Future Directions
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several potential future directions for research. One area of interest is the development of novel formulations and delivery systems to improve its solubility and stability properties. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, its potential use in combination therapy with other drugs for the treatment of various diseases needs to be explored. Furthermore, its potential use in preclinical and clinical studies for the treatment of various diseases needs to be investigated.
Synthesis Methods
The synthesis of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction of p-(diethylamino)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the desired compound. Other methods, such as the use of Grignard reagents and palladium-catalyzed reactions, have also been reported in the literature.
Scientific Research Applications
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties and has shown efficacy against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it has shown neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
CAS RN |
16987-28-3 |
---|---|
Molecular Formula |
H8N3O13Sc |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15- |
InChI Key |
DBJDUPSNGKBPPH-SDXDJHTJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
synonyms |
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.